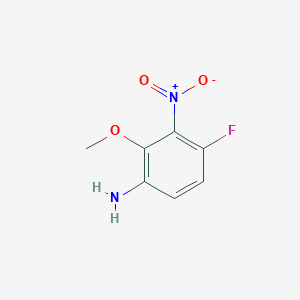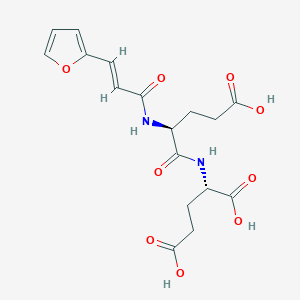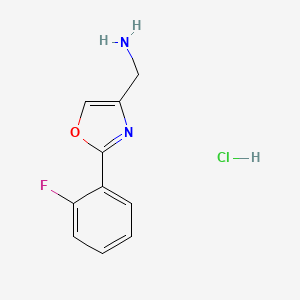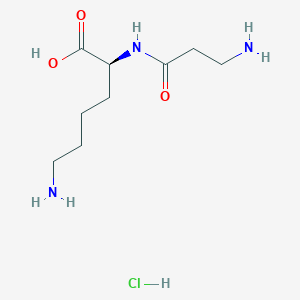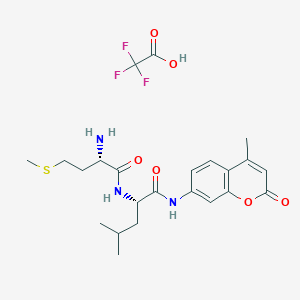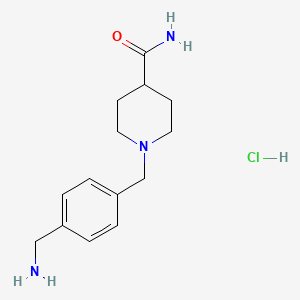
1-(4-氨基甲基苄基)哌啶-4-甲酰胺盐酸盐
描述
1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C14H22ClN3O and its molecular weight is 283.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
癌症治疗
哌啶衍生物,包括1-(4-氨基甲基苄基)哌啶-4-甲酰胺盐酸盐,在抗癌药物的合成中具有重要意义 。它们可用于创建促肿瘤受体抑制剂和凋亡启动剂,这在癌症治疗策略中至关重要。该化合物与各种生物靶标相互作用的能力使其成为开发新型抗癌药物的宝贵支架。
阿尔茨海默病治疗
哌啶部分在阿尔茨海默病治疗药物中很常见 。像1-(4-氨基甲基苄基)哌啶-4-甲酰胺盐酸盐这样的化合物可以作为抗胆碱药,通过影响大脑中的神经递质水平来控制阿尔茨海默病的症状。
止痛药
哌啶衍生物也用于镇痛药的开发 。1-(4-氨基甲基苄基)哌啶-4-甲酰胺盐酸盐的结构灵活性允许创建有效的止痛药,可以针对特定的疼痛通路进行定制。
抗病毒和抗炎
含有哌啶环的生物碱,例如1-(4-氨基甲基苄基)哌啶-4-甲酰胺盐酸盐,已显示出抗病毒和抗炎特性 。这些化合物可以设计为干扰病毒复制或调节体内的炎症反应。
药物递送系统
哌啶衍生物的三官能胺结构使其适合制备聚(酰胺胺),聚(酰胺胺)可以形成用于控制药物递送的胶束 。1-(4-氨基甲基苄基)哌啶-4-甲酰胺盐酸盐可用于设计药物递送系统,确保治疗剂的靶向和有效释放。
粘合剂系统
哌啶化合物可以作为粘合剂系统中的偶联剂 。1-(4-氨基甲基苄基)哌啶-4-甲酰胺盐酸盐的化学结构提供了增强粘合剂结合性能的必要功能,使其更耐用和可靠。
生化分析
Biochemical Properties
1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride can enhance cholinergic signaling, which is crucial for cognitive functions . Additionally, this compound has been shown to interact with beta-secretase, an enzyme involved in the production of amyloid-beta peptides, which are associated with Alzheimer’s disease .
Cellular Effects
1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to enhance cholinergic signaling in neuronal cells, leading to improved cognitive functions . It also affects the expression of genes involved in neurotransmitter synthesis and degradation, thereby altering the overall neurotransmitter balance within the cells . Furthermore, 1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride can impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride involves several key interactions at the molecular level. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, 1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride interacts with beta-secretase, inhibiting its activity and reducing the production of amyloid-beta peptides . These interactions contribute to the compound’s potential therapeutic effects in neurodegenerative diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on acetylcholinesterase and beta-secretase, suggesting sustained therapeutic potential . Prolonged exposure to the compound may lead to adaptive changes in cellular function, such as upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of 1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride vary with different dosages in animal models. At low to moderate doses, the compound has been shown to enhance cognitive functions and reduce amyloid-beta levels without causing significant adverse effects . At high doses, the compound may exhibit toxic effects, including neurotoxicity and hepatotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride is involved in several metabolic pathways. The compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites may retain some of the parent compound’s activity or exhibit different pharmacological properties. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes involved in neurotransmitter synthesis and degradation .
Transport and Distribution
The transport and distribution of 1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, the compound is distributed to various subcellular compartments, including the cytoplasm and nucleus . This distribution pattern is crucial for its interactions with target enzymes and proteins.
Subcellular Localization
The subcellular localization of 1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can translocate to the nucleus, influencing gene expression by interacting with nuclear receptors and transcription factors . This dual localization allows the compound to modulate both cytoplasmic and nuclear processes, contributing to its overall biochemical effects.
属性
IUPAC Name |
1-[[4-(aminomethyl)phenyl]methyl]piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.ClH/c15-9-11-1-3-12(4-2-11)10-17-7-5-13(6-8-17)14(16)18;/h1-4,13H,5-10,15H2,(H2,16,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWUALFDFLOLRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






